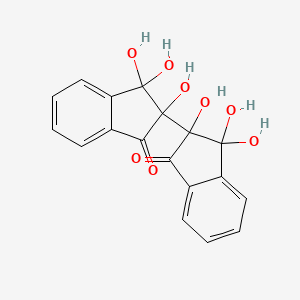
4-氟-1,2-二甲氧基苯
概述
描述
4-Fluoro-1,2-dimethoxybenzene: is an organic compound with the molecular formula C8H9FO2 . It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom at the 4-position and two methoxy groups at the 1- and 2-positions. This compound is used as a raw material in organic synthesis and has applications in various scientific research fields .
科学研究应用
4-Fluoro-1,2-dimethoxybenzene is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Material Science: Used in the development of new materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Electrochemistry: Used as a redox shuttle additive in lithium-ion batteries to prevent electrolyte decomposition.
作用机制
Target of Action
4-Fluoro-1,2-dimethoxybenzene is primarily used as a raw material in organic synthesis
Mode of Action
It is known that fluoro-dimethoxybenzenes can undergo electrophilic aromatic substitution reactions .
Biochemical Pathways
It is known that this compound is used in organic synthesis , suggesting that it may participate in various chemical reactions and pathways.
Pharmacokinetics
It is soluble in water at 0079 g/L at 25°C , which may influence its bioavailability.
Result of Action
It has been used as an additive in electrolytes for liquid state al-plastic film lithium-ion batteries . In this context, the initial charge reaction occurred at 4.1 V and the redox products of 4-Fluoro-1,2-dimethoxybenzene were shuttled between the cathode and anode .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-1,2-dimethoxybenzene. For instance, in the context of its use in lithium-ion batteries, the additives had little negative effects on the electrochemical performance when the current was low . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1,2-dimethoxybenzene typically involves the electrophilic aromatic substitution reaction. One common method is the fluorination of 1,2-dimethoxybenzene using a fluorinating agent such as fluorine gas (F2) or hydrogen fluoride (HF) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of 4-Fluoro-1,2-dimethoxybenzene may involve the use of fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) or selectfluor . These reagents provide a safer and more efficient means of introducing the fluorine atom into the aromatic ring .
化学反应分析
Types of Reactions: 4-Fluoro-1,2-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.
Reduction: The compound can be reduced to form the corresponding hydroxy derivatives.
Common Reagents and Conditions:
Nitration: Using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Sulfonation: Using sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl).
Halogenation: Using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
相似化合物的比较
1,2-Dimethoxybenzene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
4-Chloro-1,2-dimethoxybenzene: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
4-Bromo-1,2-dimethoxybenzene: Contains a bromine atom, which affects its reactivity and applications differently compared to the fluorine derivative.
Uniqueness: 4-Fluoro-1,2-dimethoxybenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. The fluorine atom’s high electronegativity and small size influence the compound’s behavior in various chemical reactions, making it valuable in specific synthetic and research applications .
属性
IUPAC Name |
4-fluoro-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGKHJDZYJFWSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343981 | |
| Record name | 4-Fluoroveratrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398-62-9 | |
| Record name | 4-Fluoroveratrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-1,2-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the potential benefit of adding 4-Fluoro-1,2-dimethoxybenzene to the electrolyte of lithium-ion batteries?
A1: While the provided abstract [] does not explicitly state the benefits of 4-Fluoro-1,2-dimethoxybenzene, it suggests its potential as an electrolyte additive for lithium-ion batteries using an aluminum-plastic film. Electrolyte additives are often used in small quantities to enhance battery performance, such as improving cycle life, increasing capacity, or enhancing safety. Further research is needed to understand the specific role and impact of 4-Fluoro-1,2-dimethoxybenzene in this context.
Q2: Are there other studies available on the use of 4-Fluoro-1,2-dimethoxybenzene in battery technologies?
A2: The provided abstract [] is the only source of information given. Therefore, it is not possible to ascertain the existence of other studies without further literature research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride](/img/structure/B1584581.png)













